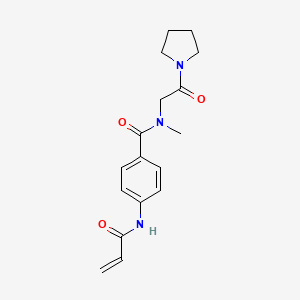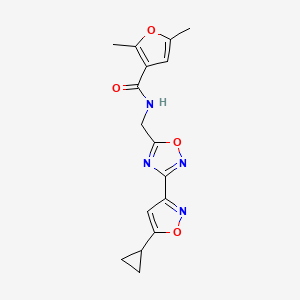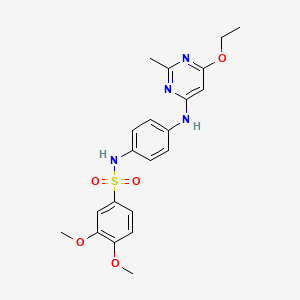
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide, also known as N-PPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been thoroughly investigated.
Scientific Research Applications
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various ion channels, including TRPA1, TRPV4, and ASICs. These ion channels are involved in various physiological processes, including pain sensation, inflammation, and mechanotransduction. N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to be a potent inhibitor of these channels, making it a promising compound for the development of new therapeutics for various diseases.
Mechanism of Action
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide binds to the ion channels mentioned above and inhibits their activity. This inhibition is reversible and dose-dependent. N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to interact with specific residues in the ion channels, leading to a conformational change that prevents ion flux through the channels.
Biochemical and Physiological Effects:
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce inflammation in animal models of acute lung injury and arthritis. Additionally, N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce mechanotransduction in various cell types, including endothelial cells and neurons.
Advantages and Limitations for Lab Experiments
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ion channels, making it a useful tool for studying the physiological roles of these channels. Additionally, N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to be effective in various animal models of disease, making it a promising compound for the development of new therapeutics. However, there are also limitations to using N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide in lab experiments. It has a short half-life in vivo, which may limit its efficacy in certain applications. Additionally, its mechanism of action is not fully understood, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of new therapeutics based on N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. Its ability to inhibit ion channels involved in pain sensation and inflammation makes it a promising compound for the development of new analgesics and anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide and its effects on various ion channels. This may lead to the development of more potent and selective inhibitors of these channels. Finally, more studies are needed to investigate the potential side effects of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide and its safety profile in humans.
Synthesis Methods
The synthesis of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide involves the reaction of N-methylpyrrolidone with 4-(prop-2-enoylamino)benzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to obtain N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. This synthesis method has been optimized to produce high yields of pure N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide.
properties
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-15(21)18-14-8-6-13(7-9-14)17(23)19(2)12-16(22)20-10-4-5-11-20/h3,6-9H,1,4-5,10-12H2,2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZKSUKGFFPYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)
![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)





![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)



![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
